molecular formula C12H18O3 B12590896 4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one CAS No. 872452-11-4

4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one

Cat. No.: B12590896
CAS No.: 872452-11-4
M. Wt: 210.27 g/mol
InChI Key: KOTRYNPQGQIDJS-UHFFFAOYSA-N
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Description

4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one is a synthetic 5,6-dihydropyran-2-one derivative characterized by a butoxyvinyl substituent at the 4-position and a methyl group at the 6-position. This compound is synthesized via alkene metathesis, enabling high enantioselectivity (up to 94% ee) in derivatives . Its applications span asymmetric catalysis, medicinal chemistry, and intermediate synthesis for bioactive molecules.

Properties

CAS No.

872452-11-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

4-(1-butoxyethenyl)-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H18O3/c1-4-5-6-14-10(3)11-7-9(2)15-12(13)8-11/h8-9H,3-7H2,1-2H3

InChI Key

KOTRYNPQGQIDJS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)C1=CC(=O)OC(C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a butoxyvinyl precursor with a dihydropyranone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of 5,6-dihydropyran-2-ones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Source/Synthesis Key Properties
4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one 4: 1-butoxyvinyl; 6: methyl Synthetic (alkene metathesis) High enantioselectivity; potential intermediate for chiral lactones
Diplopyrone C 5: hydroxy; 6: (2-(3-methyloxiran-2-yl)vinyl) Natural (fungus Diplodia corticola) Insecticidal activity; relative stereochemistry assigned via NMR/MS
Dodoneine 4: unsubstituted; 6: complex alkyl/aryl Natural (Tapinanthus dodoneifolius) Hypotensive agent; relaxes aortic rings; inhibits human carbonic anhydrases
(6R)-3-hexyl-4-hydroxy-6-undecyl-5,6-dihydropyran-2-one 3: hexyl; 4: hydroxy; 6: undecyl Synthetic intermediate Key precursor for tetrahydrolipstatin (Orlistat™); high lipophilicity
6-Substituted derivatives 6: varied substituents (e.g., aryl, alkyl) Synthetic (QSAR-driven design) HIV protease inhibitors (IC50: 0.5–150 nM); substituents modulate binding
(E)-4-methoxy-6-(4-methoxystyryl)-5,6-dihydropyran-2-one 4: methoxy; 6: 4-methoxystyryl Synthetic (styryl addition) Enhanced electronic delocalization; styryl group impacts UV/fluorescence

Pharmacological and Physicochemical Properties

  • Bioactivity: Dodoneine’s hypotensive effects are attributed to its 6-alkyl substituent, which enhances membrane permeability . 6-Substituted derivatives with aryl groups exhibit nanomolar HIV protease inhibition, whereas alkyl chains (e.g., hexyl) improve metabolic stability .
  • Lipophilicity : The undecyl chain in Orlistat™ intermediates increases logP values, favoring fat-soluble applications . In contrast, the butoxyvinyl group in the target compound balances hydrophobicity and reactivity for catalytic applications .

Stereochemical Impact

  • Absolute configuration (R or S) critically influences bioactivity. For example, (6R)-configured intermediates are essential for Orlistat™ synthesis , while diplopyrone C’s (5S,6S) stereochemistry is confirmed via circular dichroism .

Key Research Findings

Enantioselectivity : The target compound’s synthesis achieves 94% ee using Grubbs-type catalysts, outperforming spiro-oxindole derivatives (87% ee) .

Biological Potency : 6-Substituted derivatives with para-nitrophenyl groups show IC50 values of 0.5 nM against HIV protease, highlighting substituent-driven efficacy .

Natural Product Complexity : Diplopyrone C’s epoxide-containing side chain is unique among fungal metabolites, suggesting niche ecological roles .

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